3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421-28-9
VCID: VC21354758
InChI: InChI=1S/C17H21NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1
SMILES: CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol

3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride

CAS No.: 1421-28-9

Cat. No.: VC21354758

Molecular Formula: C17H22ClNO3

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride - 1421-28-9

Specification

CAS No. 1421-28-9
Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
IUPAC Name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
Standard InChI InChI=1S/C17H21NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1
Standard InChI Key DZGJPYLWWJSNCT-VYKNHSEDSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.Cl
SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl

Introduction

3-Methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride is a complex organic compound belonging to the benzofuro[3,2-e]isoquinoline class. This compound is characterized by its unique structure, which includes multiple chiral centers and a fused ring system. The presence of hydroxyl groups at positions 7 and 9, along with a methyl group at position 3, contributes to its chemical and biological properties.

Synthesis Methods

The synthesis of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride typically involves several steps:

  • Formation of the Core Structure: This involves constructing the benzofuroisoquinoline framework through cyclization reactions.

  • Introduction of Functional Groups: Hydroxyl groups are introduced through specific reactions such as hydroxylation.

  • Chiral Resolution: The compound’s chiral centers require careful control to ensure the correct stereochemistry.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

  • Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.

Biological and Therapeutic Potential

Research into the biological and therapeutic potential of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride is ongoing. Compounds within this class have been studied for their interactions with biological systems, including potential anti-inflammatory and anticancer activities.

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